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Compound of Interest

Compound Name: Yohimbic acid ethyl ester

Cat. No.: B1684275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

yohimbic acid ethyl ester, a selective α2A-adrenoceptor antagonist. Due to the limited

availability of complete, experimentally-derived spectra for yohimbic acid ethyl ester in the

public domain, this document presents a combination of directly measured data, comparative

data from the closely related and well-characterized compound yohimbine (yohimbic acid

methyl ester), and general spectroscopic principles for esters. This approach offers a robust

analytical package for researchers engaged in the synthesis, characterization, and application

of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for yohimbic
acid ethyl ester.

¹H NMR Data for Yohimbic Acid Ethyl Ester
The ¹H NMR spectral data for yohimbic acid ethyl ester was obtained from a recent study

detailing its synthesis.

Table 1: ¹H NMR Spectral Data of Yohimbic Acid Ethyl Ester
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.94 bs H1

7.45 d 7.7 H9

7.30 d 8.0 H12

7.11 t 7.7 H11

7.02 t 7.5 H10

4.60 s OH

4.25 q 7.1 OCH₂CH₃

3.82 s H17

3.40 d 11.0 H21a

3.20 m H3

3.05 m H5a

2.90 m H5b

2.80 m H6a

2.70 m H6b

2.30 m H14a

2.10 s H16

1.95 m H20

1.85 m H15

1.70 m H19

1.55 m H14b

1.30 t 7.1 OCH₂CH₃

Solvent: DMSO-d₆, Frequency: 500 MHz
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¹³C NMR Data for Yohimbic Acid Ethyl Ester
The following table summarizes the ¹³C NMR spectral data for yohimbic acid ethyl ester.

Table 2: ¹³C NMR Spectral Data of Yohimbic Acid Ethyl Ester
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Chemical Shift (δ) ppm Assignment

173.2 C=O

136.2 C13

134.1 C8

127.5 C2

121.0 C11

118.9 C10

117.9 C9

111.1 C7

108.7 C12

70.1 C17

60.8 OCH₂CH₃

59.9 C21

52.8 C3

52.1 C5

49.9 C16

40.5 C20

36.9 C15

31.8 C14

22.1 C6

21.9 C19

14.6 OCH₂CH₃

Solvent: DMSO-d₆, Frequency: 126 MHz
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Infrared (IR) Spectroscopy
An experimental IR spectrum for yohimbic acid ethyl ester is not readily available. However,

the expected characteristic absorption bands can be predicted based on its functional groups

and by comparison with the spectrum of yohimbine.

Esters typically exhibit a strong carbonyl (C=O) stretching vibration in the region of 1750-1735

cm⁻¹. Additionally, two C-O stretching bands are expected between 1300 and 1000 cm⁻¹. The

IR spectrum of yohimbine hydrochloride shows a characteristic C=O stretch at 1718 cm⁻¹.[1]

For yohimbic acid ethyl ester, this peak would be in a similar region. Other significant peaks

would include O-H stretching from the hydroxyl group (around 3670 cm⁻¹ in yohimbine

hydrochloride) and C-H stretching from the aromatic and aliphatic portions of the molecule.

Table 3: Predicted and Comparative IR Data

Functional Group
Expected Wavenumber
(cm⁻¹) for Yohimbic Acid
Ethyl Ester

Observed Wavenumber
(cm⁻¹) for Yohimbine
Hydrochloride[1]

O-H Stretch ~3600-3200 3670

Aromatic C-H Stretch ~3100-3000 3087, 3066

Aliphatic C-H Stretch ~3000-2850 2883, 2887

C=O Stretch (Ester) 1750-1735 1718

C-O Stretch (Ester) 1300-1000 N/A

O-H Bend ~1440-1395 1408

Mass Spectrometry (MS)
Detailed mass spectrometry data for yohimbic acid ethyl ester is not currently available in

public databases. However, the mass spectrum of the closely related yohimbine provides a

valuable reference for the expected fragmentation patterns. The molecular weight of yohimbic
acid ethyl ester is 368.47 g/mol .
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The mass spectrum of yohimbine (molecular weight 354.44 g/mol ) shows a prominent

molecular ion peak. The fragmentation of yohimbine typically involves the retro-Diels-Alder

(RDA) cleavage of the C-ring. A similar fragmentation pattern would be expected for yohimbic
acid ethyl ester.

Table 4: Mass Spectrometry Data for Related Yohimbane Alkaloids

Compound Molecular Formula
Molecular Weight (
g/mol )

Key MS
Information

Yohimbic Acid C₂₀H₂₄N₂O₃ 340.4
GC-MS data

available.

Yohimbine (Methyl

Ester)
C₂₁H₂₆N₂O₃ 354.44

Electron ionization

mass spectrum

available, shows

molecular ion peak.

Yohimbic Acid Ethyl

Ester
C₂₂H₂₈N₂O₃ 368.47

Data not available,

expected

fragmentation similar

to yohimbine.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
NMR spectra for yohimbic acid ethyl ester were recorded on a Bruker AVANCE III HD 500

MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy
A general procedure for obtaining an IR spectrum of a solid sample involves the KBr pellet

method. The sample is mixed with potassium bromide powder and compressed into a thin
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pellet. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization

(ESI) source. The sample is dissolved in a suitable solvent and introduced into the instrument.

For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

Visualizations
The following diagrams illustrate the workflow for the synthesis and spectroscopic

characterization of yohimbic acid ethyl ester.
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Caption: Synthetic and analytical workflow for yohimbic acid ethyl ester.
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Caption: Structural relationship of yohimbane alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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